4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile
Overview
Description
“4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile” is a chemical compound with the CAS Number: 1153005-78-7 . It has a molecular weight of 206.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile” is1S/C11H11ClN2/c12-10-4-3-9 (6-13)11 (5-10)14-7-8-1-2-8/h3-5,8,14H,1-2,7H2
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 206.67 .Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile serves as an important intermediate in various chemical syntheses. For instance, it's used in the production of HIV-1 reverse transcriptase inhibitors, where it acts as a key intermediate for diarylpyrimidine derivatives (Ju Xiu-lia, 2015). Additionally, its derivatives play a role in antimicrobial applications, as seen in the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan derivatives, which have been screened for antibacterial and antifungal activity (Mahesh K. Kumar et al., 2022).
Cancer Research Applications
In cancer research, a family of Iron(II)-Cyclopentadienyl compounds, including 4-chlorobenzonitrile derivatives, has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds exhibit cytotoxicity in low micromolar range for breast and colorectal cancer-derived cell lines (Adhan Pilon et al., 2020).
Material Science and Chemistry
The compound is also relevant in material science, where it's used in the synthesis of polyenaminonitrile, a precursor for rigid-rod polybenzoxazole. This process involves the thermal cyclization reaction of hydroxy-substituted polyenaminonitrile, demonstrating its importance in advanced material synthesis (J. H. Kim et al., 2001).
Analytical Chemistry
In analytical chemistry, the study of the vibrational spectra of 2-amino-5-chloro benzonitrile using density functional theory (DFT) calculations provides insights into the compound's properties, aiding in the understanding of its behavior in various chemical reactions (V. Krishnakumar et al., 2008).
Corrosion Inhibition Studies
It also finds applications in corrosion inhibition studies for mild steel in acid medium. Benzonitrile derivatives, including 4-chloro variants, have been studied for their efficiency in protecting steel surfaces, combining experimental methods with computational simulations for deeper insights (A. Chaouiki et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(cyclopropylmethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,14H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJHPLEPVJCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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